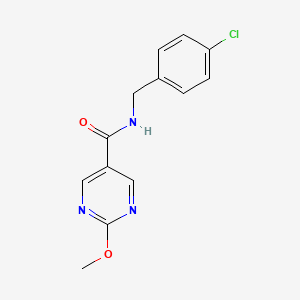

N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide

Description

N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide is a pyrimidine derivative characterized by a 2-methoxy-substituted pyrimidine core and a 4-chlorobenzyl carboxamide moiety.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methoxypyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-19-13-16-7-10(8-17-13)12(18)15-6-9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEOBJDCDPAIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide typically involves the reaction of 4-chlorobenzylamine with 2-methoxypyrimidine-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(4-hydroxybenzyl)-2-methoxypyrimidine-5-carboxamide.

Reduction: Formation of N-(4-chlorobenzyl)-2-methoxypyrimidine-5-amine.

Substitution: Formation of N-(4-methoxybenzyl)-2-methoxypyrimidine-5-carboxamide or N-(4-cyanobenzyl)-2-methoxypyrimidine-5-carboxamide.

Scientific Research Applications

Chemical Applications

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, allowing for the construction of more complex molecules. It can undergo various chemical reactions including:

- Oxidation: Can be oxidized to yield oxides.

- Reduction: Can be reduced to generate amines or alcohols.

- Substitution: The 4-chlorobenzyl group can be replaced by other nucleophiles in nucleophilic substitution reactions.

The choice of reagents and conditions significantly influences the products formed in these reactions, making it versatile for chemical synthesis .

Biological Applications

Antimicrobial Properties

Research has indicated that N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide exhibits antimicrobial activity. A study evaluating various pyrimidine derivatives found that this compound demonstrated significant antibacterial effects against a range of pathogens .

Anticancer Activity

Recent advances have highlighted the potential of pyrimidine derivatives, including this compound, in cancer treatment. Pyrimidines are being explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have shown selective inhibition against breast cancer cell lines .

Medical Applications

Therapeutic Agent Development

The compound is being investigated for its potential as a therapeutic agent for various metabolic diseases. It has been suggested that it may act as a modulator of GPR43, which is involved in metabolic processes. This includes applications in treating conditions such as type II diabetes, obesity, and dyslipidemia .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Methoxy vs. Chloro Substitution :

- The 2-methoxy group in the target compound contrasts with 2-chloro or 2-sulfanyl groups in analogs (e.g., ). Methoxy groups generally enhance solubility compared to halogens but may reduce electrophilicity, impacting target interactions .

- In 4-Chloro-6-(2-methoxyphenyl)pyrimidin-2-amine , the methoxy is on a phenyl side chain rather than the pyrimidine core, leading to distinct electronic and steric effects.

4-Chlorobenzyl vs. Other Benzyl Groups: The 4-chlorobenzyl carboxamide in the target compound differs from non-halogenated benzyl groups (e.g., N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide ).

Core Heterocycle Variations :

- Tetrahydropyrimidine derivatives (e.g., ) exhibit saturated rings, reducing aromaticity and altering conformational flexibility compared to the fully aromatic pyrimidine core of the target compound.

Key Insights:

- The target compound’s methoxy group may confer improved solubility over chloro- or sulfanyl-substituted analogs, addressing a common limitation in drug-like properties .

- The 4-chlorobenzyl group’s lipophilicity could enhance target engagement in hydrophobic binding pockets, as seen in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Properties

| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t1/2, h) | Reference |

|---|---|---|---|---|

| This compound | 2.9 | 0.15 | 3.2 (human liver microsomes) | |

| N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | 3.4 | 0.08 | 1.8 | |

| 5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide | 3.1 | 0.10 | 2.5 |

Key Findings:

- The target compound’s lower LogP (2.9) compared to benzyl or sulfanyl analogs (3.1–3.4) suggests a better balance between lipophilicity and aqueous solubility, critical for oral bioavailability .

- Metabolic stability is moderately improved due to the methoxy group’s resistance to oxidative degradation compared to sulfanyl or amino groups .

Biological Activity

N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a chlorobenzyl group and a methoxy group. The presence of these functional groups can significantly influence its biological interactions and efficacy.

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit promising cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity Testing : In a study using the A549 human lung adenocarcinoma model, compounds structurally related to this compound demonstrated significant reductions in cell viability. For instance, certain derivatives reduced viability to approximately 66% compared to controls .

- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant pathogens.

Research Highlights:

- Broad-Spectrum Activity : Studies have shown that similar pyrimidine derivatives exhibit activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli.

- Mechanistic Insights : Preliminary investigations suggest that these compounds may disrupt bacterial DNA replication processes, thereby inhibiting growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can enhance potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Chlorobenzyl Group | Increases lipophilicity and cellular uptake |

| Methoxy Group | Enhances solubility and bioavailability |

| Variations in Carboxamide Position | Alters receptor binding affinity |

Case Studies

- Anticancer Efficacy : A recent study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against A549 cells, indicating potent anticancer activity.

- Antimicrobial Screening : Compounds structurally related to this compound were screened against various pathogens, showing significant activity with selectivity indexes greater than 100 against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.